molecular formula C9H8F2O2S B6304005 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester CAS No. 2027537-27-3

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester

Cat. No.: B6304005
CAS No.: 2027537-27-3
M. Wt: 218.22 g/mol
InChI Key: XHVCKAPWILAYGP-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester is an organic compound with the molecular formula C9H8F2O2S and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a benzoic acid methyl ester moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-benzoic acid methyl ester: Lacks the methylsulfanyl group, resulting in different chemical properties.

    3-Methylsulfanyl-benzoic acid methyl ester: Lacks the fluorine atoms, affecting its reactivity and binding affinity.

    2,6-Difluoro-4-methylsulfanyl-benzoic acid methyl ester: Similar structure but with a different substitution pattern, leading to variations in chemical behavior.

Uniqueness

2,6-Difluoro-3-methylsulfanyl-benzoic acid methyl ester is unique due to the specific combination of fluorine atoms and a methylsulfanyl group on the benzoic acid methyl ester backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2,6-difluoro-3-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c1-13-9(12)7-5(10)3-4-6(14-2)8(7)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCKAPWILAYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201647
Record name Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027537-27-3
Record name Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2027537-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-difluoro-3-(methylthio)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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